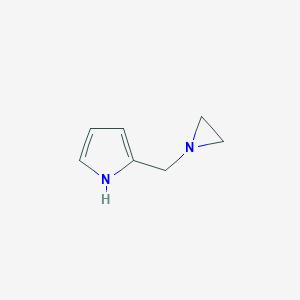

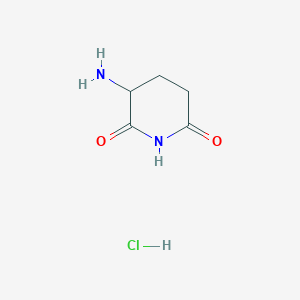

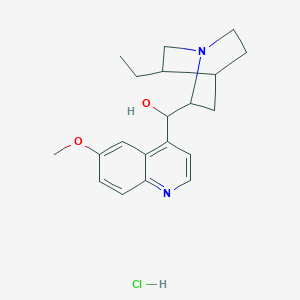

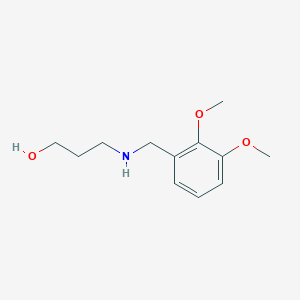

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol, also known as 3-DMBAP, is an organic compound with a wide range of applications in the scientific and medical research fields. It is a derivative of benzylamine and is an important component in the synthesis of many biologically active compounds. 3-DMBAP is used in the synthesis of a variety of compounds, such as peptides, hormones, and drugs. In addition, the compound is used in the manufacture of pharmaceuticals, cosmetics, and food additives.

科学的研究の応用

-

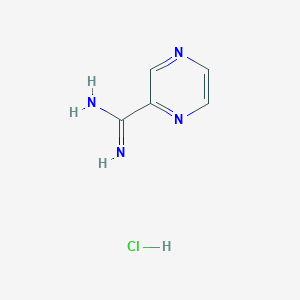

Medicinal Chemistry Research : A series of novel N,N-disubstituted biguanides have been synthesized using varied secondary amines and cyanoguanidine under microwave irradiation. All the synthesized compounds were evaluated for quorum sensing inhibition (QSI) activity using Chromobacterium violaceum (ATCC12472)-based bioassay . The molecular docking studies revealed that N,N-disubstituted biguanides shared structural complementarity with CviR domain .

-

Enamine Reactions : Enamines undergo an SN2 reaction with reactive alkyl halides to give the iminium salt. The iminium salt can be hydrolyzed back into the carbonyl .

-

Enamine Reactions : Enamines can undergo an SN2 reaction with reactive alkyl halides to give the iminium salt. The iminium salt can then be hydrolyzed back into the carbonyl . This process requires three steps: Formation of the enamine, Reaction with an electrophile to form an iminium salt, Hydrolysis of the iminium salt to reform the aldehyde or ketone . This is generally known as the Stork enamine reaction .

-

Synthesis of N-Hydroxythiourea : 2,4-Dimethoxybenzylamine, a compound similar to “3-(2,3-Dimethoxy-benzylamino)-propan-1-ol”, can be used in the synthesis of N-hydroxythiourea .

-

Enamine Reactions : Enamines can undergo an SN2 reaction with reactive alkyl halides to give the iminium salt. The iminium salt can then be hydrolyzed back into the carbonyl . This process requires three steps: Formation of the enamine, Reaction with an electrophile to form an iminium salt, Hydrolysis of the iminium salt to reform the aldehyde or ketone . This is generally known as the Stork enamine reaction .

-

Synthesis of N-Hydroxythiourea : 2,4-Dimethoxybenzylamine, a compound similar to “3-(2,3-Dimethoxy-benzylamino)-propan-1-ol”, can be used in the synthesis of N-hydroxythiourea .

特性

IUPAC Name |

3-[(2,3-dimethoxyphenyl)methylamino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-11-6-3-5-10(12(11)16-2)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORGOETVDFBNAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378184 |

Source

|

| Record name | 3-{[(2,3-Dimethoxyphenyl)methyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol | |

CAS RN |

137788-51-3 |

Source

|

| Record name | 3-{[(2,3-Dimethoxyphenyl)methyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。